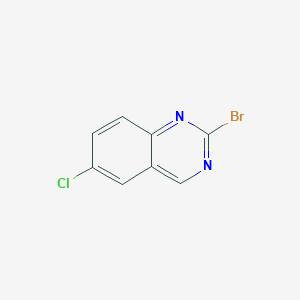

2-Bromo-6-chloroquinazoline

Descripción

Propiedades

IUPAC Name |

2-bromo-6-chloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVANJKHFBBBTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal structure analysis of 2-Bromo-6-chloroquinazoline

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-chloroquinazoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] Understanding the precise three-dimensional architecture of substituted quinazolines is paramount for rational drug design, as solid-state conformation and intermolecular interactions dictate critical physicochemical properties such as solubility, stability, and bioavailability. This guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive crystal structure analysis of 2-Bromo-6-chloroquinazoline (IUPAC: 6-Bromo-2-chloroquinazoline), a key intermediate for functionalized derivatives. While a solved public crystal structure for this specific compound is not available at the time of writing, this whitepaper provides a complete workflow, integrating expert insights from the analysis of analogous halogenated heterocyclic systems to instruct researchers on execution and interpretation.

Introduction: The Quinazoline Core in Modern Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds of immense interest in pharmaceutical chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][3] Several quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, function as protein kinase inhibitors, underscoring the scaffold's effectiveness in interacting with biological targets.[4]

The introduction of halogen atoms (F, Cl, Br, I) is a well-established strategy in drug design to modulate a molecule's electronic, steric, and lipophilic properties.[5] Halogens can enhance binding affinity, improve membrane permeability, and alter metabolic pathways.[4][5] In the solid state, they are known to participate in specific, highly directional non-covalent interactions, most notably halogen bonding, which can significantly influence crystal packing.[3][6] Therefore, a definitive analysis of the crystal structure of 2-Bromo-6-chloroquinazoline is a critical step in understanding how the interplay of the quinazoline core and its halogen substituents dictates its solid-state behavior and, by extension, its potential as a precursor in drug development.

Synthesis of High-Purity 2-Bromo-6-chloroquinazoline

The successful growth of diffraction-quality single crystals is critically dependent on the purity of the starting material.[7] The following protocol, adapted from established literature procedures, outlines the synthesis of 2-Bromo-6-chloroquinazoline from its quinazolinone precursor.[7]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-2-chloroquinazoline | PubChem[8] |

| CAS Number | 882672-05-1 | ChemicalBook[7] |

| Molecular Formula | C₈H₄BrClN₂ | PubChem[8] |

| Molecular Weight | 243.49 g/mol | PubChem[8] |

| Appearance | Expected to be a solid | Sigma-Aldrich[9] |

| XLogP3 | 3.2 | PubChem[8] |

Experimental Protocol: Synthesis

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Bromo-2(1H)-quinazolinone (1.0 eq, e.g., 6.0 g, 26.7 mmol).

-

Chlorination : In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 80 mL).

-

Reflux : Heat the reaction mixture to reflux (approx. 110 °C) for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.[7]

-

Work-up : After cooling the reaction mixture to room temperature, slowly evaporate the excess POCl₃ under reduced pressure.

-

Precipitation : Carefully and slowly add the concentrated residue dropwise to a beaker containing ice water (e.g., 500 mL) with vigorous stirring. A solid precipitate will form.

-

Isolation and Purification : Collect the solid product by vacuum filtration, washing with cold water. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve the high purity required for crystal growth. Dry the final product under vacuum.

Single Crystal Growth Methodologies

Growing a single crystal suitable for X-ray diffraction—ideally with dimensions >0.1 mm and no visible defects—is often the most challenging step.[10] Several methods can be employed; slow evaporation and vapor diffusion are typically the most successful for small organic molecules.[6][11]

Protocol 3.1: Slow Evaporation

This is the simplest method for growing crystals.[8]

-

Solvent Selection : Choose a solvent in which the compound is moderately soluble. For a halogenated aromatic compound like this, solvents such as ethanol, ethyl acetate, acetone, or toluene are good starting points.[12]

-

Solution Preparation : Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle warming can be used to aid dissolution.

-

Filtration : Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.[7]

-

Evaporation : Cover the vial with a cap, or with paraffin film perforated with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation : Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) and do not disturb it.

Protocol 3.2: Vapor Diffusion

This method is highly effective when only small amounts of material are available and often yields high-quality crystals.[6]

-

System Setup : Place a small vial containing a concentrated solution of the compound (dissolved in a less volatile solvent, e.g., toluene) inside a larger, sealed jar.

-

Anti-Solvent : Add a more volatile "anti-solvent" (a liquid in which the compound is poorly soluble, e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Diffusion : Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow, controlled crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[13]

Experimental Protocol: Data Collection & Processing

-

Crystal Mounting : A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Unit Cell Determination : A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection : A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted reflections.

-

Data Reduction : The raw diffraction data are processed. This involves integrating the intensities of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data.

-

Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The final model is validated using metrics such as R-factors (R1, wR2) and Goodness-of-Fit (GooF).

Structural Analysis and Interpretation: Field-Proven Insights

While the specific structure of 2-Bromo-6-chloroquinazoline awaits experimental determination, analysis of closely related halogenated heterocycles provides a strong, authoritative basis for predicting the key structural features and intermolecular interactions that will govern its crystal packing.[1][3][6]

Intramolecular Geometry

The analysis will first confirm the covalent structure, providing precise bond lengths, bond angles, and torsion angles. The quinazoline ring system is expected to be largely planar. Key points of interest will be any minor deviations from planarity and the precise orientation of the C-Br and C-Cl bonds relative to the ring system.

Intermolecular Interactions & Crystal Packing

The crystal packing will be dictated by a combination of weak non-covalent interactions. For this molecule, halogen bonding and π-π stacking are predicted to be the dominant forces.

-

Halogen Bonding (X-Bonding) : A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[3] In related structures, strong halogen bonds have been observed where a halogen atom on one molecule interacts with a nitrogen or sulfur atom on a neighboring molecule.[3] For 2-Bromo-6-chloroquinazoline, potential halogen bonds include:

-

C-Br···N or C-Cl···N interactions, where the bromine or chlorine atom on one molecule interacts with one of the pyrimidine nitrogen atoms of an adjacent molecule.

-

Halogen-π interactions , where the σ-hole of the bromine or chlorine points towards the electron-rich face of the benzene or pyrimidine ring of a neighboring molecule.[1] These interactions often lead to the formation of well-ordered polymeric chains or layers in the crystal lattice.[1][3]

-

-

π-π Stacking : The planar quinazoline rings are likely to engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement, contributing significantly to the overall stability of the crystal lattice.

-

Other Interactions : Weaker C-H···N, C-H···Cl, and C-H···Br hydrogen bonds, while less dominant, will also contribute to the cohesion of the three-dimensional structure.

The interplay of these interactions will define the supramolecular assembly. For instance, a combination of halogen bonding in one dimension and π-stacking in another could lead to the formation of a tightly packed 2D sheet or a 3D network structure. Understanding this packing is crucial, as it directly influences the material's density, melting point, and dissolution rate.

Conclusion

This technical guide provides a complete, authoritative framework for the determination and analysis of the crystal structure of 2-Bromo-6-chloroquinazoline. By following the detailed protocols for synthesis, crystallization, and SCXRD analysis, researchers can obtain a definitive three-dimensional structure. The provided insights, grounded in the study of analogous systems, offer a predictive lens for interpreting the results, focusing on the critical role of halogen bonding and π-π stacking in the supramolecular architecture. This structural knowledge is an invaluable asset for drug development professionals seeking to rationally design next-generation quinazoline-based therapeutics with optimized solid-state properties.

References

-

Fujisawa, H., et al. (2021). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. Molecules, 26(21), 6663. Available at: [Link]

-

Wozniak, K., et al. (2013). Intermolecular Interactions of Trichloromethyl Group in the Crystal State, the Case of 2-Trichloromethyl-3H-4-quinazoline Polymorphs and 1-Methyl-2-trichloroacetylpyrrole–Hirshfeld Surface Analysis of Chlorine Halogen Bonding. Crystal Growth & Design, 13(8), 3629-3638. Available at: [Link]

-

Li, Y., et al. (2012). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. Molecules, 17(2), 2110-2128. Available at: [Link]

-

Fujisawa, H., et al. (2020). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Communications Chemistry, 3(1), 1-8. Available at: [Link]

-

PubChem. 6-Bromo-2-chloroquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1121–1129. Available at: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. Available at: [Link]

-

University of York. scXRD: Growing single crystals. Chemistry Teaching Labs. Available at: [Link]

-

Sieroń, L., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E, 77(Pt 1), 74–79. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 13(1), 32-51. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

Kumar, D., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6489. Available at: [Link]

-

Al-Suhaimi, K. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3073. Available at: [Link]

-

Asr, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 963. Available at: [Link]

Sources

- 1. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]

- 7. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromo-2-chloroquinazoline | Sigma-Aldrich [sigmaaldrich.com]

- 9. 6-Bromo-2-chloroquinoline | 1810-71-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. PubChemLite - 6-bromo-2-chloroquinazoline (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 11. 6-Bromo-2-chloroquinazoline | 882672-05-1 [sigmaaldrich.com]

- 12. 6-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 12686408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization and NMR of 2-Bromo-6-chloroquinazoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-chloroquinazoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-Bromo-6-chloroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, understanding its structural and electronic properties is paramount for its effective use in synthesis and drug design. This document moves beyond a simple recitation of data, offering an in-depth analysis grounded in first principles and field-proven insights. We will dissect the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), explaining the causal relationships between the molecular structure and its spectral output. Detailed, self-validating experimental protocols are provided, alongside expert interpretation of the anticipated results.

Introduction and Significance

Quinazoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific compound, 2-Bromo-6-chloroquinazoline (C₈H₄BrClN₂), serves as a versatile intermediate. The bromine atom at the 2-position and the chlorine atom at the 6-position offer distinct and orthogonal handles for further chemical modification, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.[2]

An unambiguous structural confirmation is the bedrock of any subsequent research. Therefore, a meticulous spectroscopic characterization is not merely a procedural step but a critical validation of the material's identity, purity, and suitability for its intended application. This guide establishes the expected spectroscopic signature of 2-Bromo-6-chloroquinazoline.

Molecular Structure and Isotopic Considerations

Before delving into the spectroscopic data, it is crucial to consider the elemental composition of 2-Bromo-6-chloroquinazoline. The presence of both bromine and chlorine, each with two stable isotopes of significant natural abundance (Br: ~50.7% ⁷⁹Br, ~49.3% ⁸¹Br; Cl: ~75.8% ³⁵Cl, ~24.2% ³⁷Cl), creates a highly distinctive isotopic pattern in mass spectrometry. This pattern is a powerful diagnostic tool for confirming the presence of these halogens.

-

Molecular Formula: C₈H₄BrClN₂[3]

-

Monoisotopic Mass: 241.92464 Da[3]

-

Average Molecular Weight: 243.49 g/mol

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, offering direct confirmation of the molecular weight and elemental composition.

Expert Insights: The Isotopic Cluster Signature

For a compound containing one bromine and one chlorine atom, the molecular ion peak will not be a single peak but a characteristic cluster of four peaks. The expected pattern for the [M]⁺ and [M+H]⁺ ions will be:

-

M: The base peak corresponding to the lightest isotopes (⁷⁹Br, ³⁵Cl).

-

M+2: A peak of higher intensity than M, corresponding to (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl).

-

M+4: A peak of lower intensity, corresponding to (⁸¹Br, ³⁷Cl).

The relative intensities of these peaks are predictable and serve as a fingerprint for the presence of Br and Cl. For a related compound, 6-bromo-2-chloroquinazoline, mass spectrometry analysis confirmed the theoretical molecular weight with a measured [M+H]⁺ value showing the expected isotopic pattern at m/z 243 and 245.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of 2-Bromo-6-chloroquinazoline in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard hard ionization technique that provides rich fragmentation data.

-

Inlet: Direct Insertion Probe (DIP) or Gas Chromatography (GC) if sample volatility allows.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350 to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion cluster.

-

Data Analysis:

-

Identify the molecular ion cluster and compare its isotopic pattern to the theoretical distribution for C₈H₄BrClN₂.

-

Analyze the fragmentation pattern to further confirm the structure. Expected fragments may include the loss of Br, Cl, or HCN.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing invaluable information about the functional groups present.

Expert Insights: Interpreting the Vibrational Fingerprint

The IR spectrum of 2-Bromo-6-chloroquinazoline is expected to be dominated by vibrations from the aromatic quinazoline core.

-

Aromatic C-H Stretch: Look for a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]

-

C=C and C=N Ring Stretching: These vibrations are characteristic of the aromatic and heteroaromatic rings and appear as a series of sharp, medium-to-strong bands in the 1620-1450 cm⁻¹ region.[6]

-

C-H Bending: Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

-

C-Cl and C-Br Stretching: The C-Cl stretch typically appears as a strong band in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 680-515 cm⁻¹. These may sometimes be difficult to assign definitively in the complex fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is the preferred method for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Bromo-6-chloroquinazoline powder directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrument Setup:

-

Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection ATR accessory.

-

Scan Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal, ensure good contact using the pressure clamp, and record the sample spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Anticipated IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620 - 1580 | Aromatic C=C/C=N Stretch | Strong |

| 1550 - 1450 | Aromatic C=C/C=N Stretch | Strong |

| 850 - 750 | C-H Out-of-Plane Bend | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

| 680 - 515 | C-Br Stretch | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

General Analytical Workflow for NMR

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The quinazoline ring system has four protons.

Atom Numbering for NMR Assignment:

Expert Insights: Predicting the ¹H Spectrum

The substituents dramatically influence the chemical shifts of the remaining protons. The two nitrogen atoms are strongly electron-withdrawing, deshielding nearby protons. The halogens (Br, Cl) are also electronegative and exert an electron-withdrawing inductive effect, but they can also donate electron density via resonance (a +M effect).

-

H-4: This proton is adjacent to a nitrogen atom (N-3) and is part of the pyrimidine ring. It is expected to be the most downfield (deshielded) proton, likely appearing as a sharp singlet. Its chemical shift will be significantly influenced by the electronegative bromine at C-2.

-

H-5, H-7, H-8: These three protons on the benzene ring will form a coupled system.

-

H-5: This proton is ortho to the chloro substituent. It will likely appear as a doublet, coupled to H-7. The chlorine's inductive effect will deshield it.

-

H-7: This proton is meta to the chloro group and ortho to H-5 and H-8. It is expected to be a doublet of doublets (dd).

-

H-8: This proton is para to the chloro group and ortho to H-7. It will be a doublet, coupled to H-7.

-

The coupling constants (J) are diagnostic:

-

ortho coupling (³JHH) is typically 7-9 Hz.

-

meta coupling (⁴JHH) is smaller, around 2-3 Hz.

-

para coupling (⁵JHH) is often close to 0 Hz and not resolved.

Caption: Predicted ¹H-¹H coupling network.

Anticipated ¹H NMR Data Summary (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 9.0 - 9.2 | s (singlet) | - |

| H-5 | 7.9 - 8.1 | d (doublet) | J = 2-3 Hz (meta) |

| H-7 | 7.7 - 7.9 | dd (doublet of doublets) | J = 8-9 Hz, 2-3 Hz |

| H-8 | 7.6 - 7.8 | d (doublet) | J = 8-9 Hz (ortho) |

Note: Chemical shifts are estimations based on data for substituted quinazolines and quinolines. Actual values may vary.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton.

Expert Insights: Predicting the ¹³C Spectrum

-

Quaternary Carbons (C-2, C-6, C-4a, C-8a): These carbons bear no protons and will typically show weaker signals (due to longer relaxation times).

-

C-2: Directly attached to electronegative Br and N, this carbon will be significantly downfield.

-

C-4: This carbon, flanked by two nitrogen atoms, will also be highly deshielded.

-

C-6: Attached to chlorine, its chemical shift will be influenced by the halogen's inductive effect.

-

C-4a & C-8a: These are the bridgehead carbons where the two rings are fused.

-

-

Protonated Carbons (C-4, C-5, C-7, C-8): These signals can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes between CH, CH₂, and CH₃ groups.

Anticipated ¹³C NMR Data Summary (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Notes |

| C-2 | 155 - 160 | Attached to Br and N. |

| C-4 | 150 - 155 | Between two N atoms. |

| C-8a | 148 - 152 | Bridgehead carbon. |

| C-6 | 135 - 140 | Attached to Cl. |

| C-4a | 128 - 132 | Bridgehead carbon. |

| C-5 | 129 - 133 | CH carbon. |

| C-7 | 125 - 129 | CH carbon. |

| C-8 | 120 - 125 | CH carbon. |

Note: Chemical shifts are estimations based on general substituent effects and data for related heterocyclic systems.[9][10]

Conclusion

The spectroscopic characterization of 2-Bromo-6-chloroquinazoline relies on a multi-technique approach where the data from MS, IR, and NMR are synergistically interpreted. Mass spectrometry confirms the molecular weight and the presence of halogens through its unique isotopic signature. IR spectroscopy validates the presence of the aromatic quinazoline core. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous structural elucidation of the carbon-hydrogen framework. The predictive data and protocols outlined in this guide serve as an authoritative benchmark for researchers working with this important chemical intermediate, ensuring experimental integrity and accelerating the pace of discovery.

References

-

Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines. Journal of the Chemical Society B: Physical Organic, 351. [Link]

-

Ajani, O. O., Audu, O. Y., Germann, M. W., & Ajani, A. A. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

-

ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

Gontijo, T. B., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

Supporting Information for Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acetates. [Link]

-

ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

ResearchGate. Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 6,8-Dibromo-2-(2'-chloro-2'-propyl)quinazolin-4-one - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 6-Bromo-2-chloroquinazoline. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(11), 2993. [Link]

-

ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

-

PubChemLite. 2-bromo-6-chloroquinoline (C9H5BrClN). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChemLite. 6-bromo-2-chloroquinazoline (C8H4BrClN2). [Link]

-

Harrick Products. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. 2-Bromo-6-chloroquinoline(891842-50-5) 1H NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. tsijournals.com [tsijournals.com]

2-Bromo-6-chloroquinazoline: A Comprehensive Guide to Solubility, Stability, and Regioselective Reactivity in Organic Solvents

Executive Summary

2-Bromo-6-chloroquinazoline (CAS: 1379324-81-8) is a highly specialized, di-halogenated heterocyclic building block extensively utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of a bromine atom at the C2 position and a chlorine atom at the C6 position creates a molecule with highly differentiated reactivity. This guide provides an in-depth analysis of its physicochemical properties, detailing the causality behind its solubility profiles and stability dynamics in various organic solvents, alongside self-validating protocols for laboratory assessment.

Structural Causality: The Di-Halogenated Quinazoline Core

To master the handling of 2-bromo-6-chloroquinazoline, one must understand the electronic environment of the quinazoline ring. The core consists of a benzene ring fused to a pyrimidine ring, creating a highly polarized 3,4-double bond and an electron-deficient pyrimidine sector ()[1].

-

C2-Bromo Reactivity: The C2 position is sandwiched between two electronegative nitrogen atoms (N1 and N3), making it highly susceptible to nucleophilic attack. Furthermore, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This ensures that Nucleophilic Aromatic Substitution (SNAr) occurs rapidly and strictly at the C2 position ()[2].

-

C6-Chloro Stability: The chlorine atom on the fused benzene ring (C6) is electronically deactivated toward SNAr compared to the C2 position. It remains stable during C2-functionalization but serves as an excellent handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at elevated temperatures ()[3].

Thermodynamic Solubility Profile in Organic Solvents

Quinazoline derivatives generally exhibit limited aqueous solubility due to their rigid, planar aromatic structure and high crystal lattice energy, but they dissolve readily in polar organic solvents ()[4]. The introduction of heavy halogens (Br, Cl) increases the lipophilicity (LogP) of the molecule.

The table below summarizes the solubility and solvation dynamics of 2-bromo-6-chloroquinazoline across common laboratory solvents.

| Solvent | Dielectric Constant (ε) | Est. Solubility Range | Stability (48h at 25°C) | Mechanistic Interaction & Causality |

| DMSO | 46.7 | >50 mg/mL | High | Strong dipole-dipole solvation disrupts the crystal lattice. Ideal for stock solutions and SNAr reactions. |

| DMF | 36.7 | >50 mg/mL | High | Excellent aprotic solvation. Solubility increases significantly with temperature ()[5]. |

| THF | 7.5 | 15–25 mg/mL | High | Moderate polarity; coordinates well with metal catalysts. Preferred for Grignard or Zinc-mediated couplings. |

| DCM | 8.9 | 10–15 mg/mL | High | Non-nucleophilic; excellent for low-temperature extractions and maintaining C2-Br bond integrity. |

| Methanol | 32.7 | <10 mg/mL | Low | Protic solvent. Extended exposure risks spontaneous solvolysis at the highly electrophilic C2 position. |

| Water | 80.1 | <0.1 mg/mL | Moderate | Poor wetting and high lattice energy prevent dissolution. Stable if cold; hydrolyzes if boiled[1]. |

Stability Dynamics and Degradation Pathways

The stability of 2-bromo-6-chloroquinazoline is heavily dependent on temperature and the nucleophilicity of the solvent.

Hydrolytic Vulnerability: While the quinazoline ring is stable in cold, dilute acidic or basic solutions, it is highly vulnerable to thermal degradation. Boiling the compound in aqueous or protic media leads to the hydrolysis of the C2-halogen, and under extreme conditions, it triggers a complete ring-opening reaction, yielding O-aminobenzaldehyde, ammonia, and formic acid ()[6].

Solvolysis Risk: When preparing stock solutions, protic solvents (alcohols, primary/secondary amines) must be avoided unless they are the intended nucleophiles for an SNAr reaction.

Reactivity and degradation pathways of 2-bromo-6-chloroquinazoline.

Validated Experimental Protocol: Solubility and Stability Assessment

Causality Check: Relying solely on gravimetric analysis to determine solubility can yield false positives if the compound degrades (e.g., solvolysis in methanol) into a more soluble byproduct. This self-validating protocol couples gravimetric preparation with High-Performance Liquid Chromatography (HPLC-UV) to ensure the measured mass corresponds exclusively to the intact parent molecule.

Materials Required:

-

2-Bromo-6-chloroquinazoline (Purity >97%)

-

Target Solvents (HPLC Grade: DMSO, DMF, THF, Methanol)

-

Thermostatic shaker incubator

-

PTFE syringe filters (0.22 µm)

-

HPLC system with a C18 reverse-phase column and UV detector (set to 254 nm).

Step-by-Step Methodology:

-

Standard Curve Generation (Validation Step):

-

Prepare a 1.0 mg/mL stock solution of 2-bromo-6-chloroquinazoline in anhydrous DMSO (where it is highly stable).

-

Perform serial dilutions (0.1, 0.25, 0.5, 0.75 mg/mL) and inject into the HPLC to generate a linear calibration curve (Area vs. Concentration).

-

-

Solvent Saturation:

-

Add an excess amount of 2-bromo-6-chloroquinazoline (e.g., 100 mg) to 1.0 mL of the target test solvent in a sealed 2.0 mL Eppendorf tube.

-

-

Equilibration:

-

Place the tubes in a thermostatic shaker at 25°C and agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation & Gravimetric Check:

-

Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid.

-

Carefully extract 0.5 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE filter to remove micro-crystals.

-

-

HPLC-UV Validation & Stability Tracking:

-

Dilute an aliquot of the filtered supernatant with the mobile phase to fall within the standard curve range.

-

Inject into the HPLC. Calculate the absolute solubility using the standard curve.

-

Stability Check: Re-inject the same sample after 24 and 48 hours. The appearance of new peaks (shorter retention times indicating more polar solvolysis/hydrolysis products) combined with a reduction in the parent peak area quantifies the degradation rate in that specific solvent.

-

References

-

Baluja, S., et al. "STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS". International Journal of Basic and Applied Chemical Sciences (CIBTech). URL:[Link]

-

Al-Obaid, A. M., et al. "Quinazolinones, the Winning Horse in Drug Discovery". National Institutes of Health (PMC). URL:[Link]

-

Mphahlele, M. J. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". National Institutes of Health (PMC). URL:[Link]

-

Asif, M. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative". Semantic Scholar. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Bromo-6-fluoroquinazoline | Benchchem [benchchem.com]

- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 253-82-7: Quinazoline | CymitQuimica [cymitquimica.com]

- 5. cibtech.org [cibtech.org]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of 2-Bromo-6-chloroquinazoline Derivatives: Mechanisms of Action and Therapeutic Applications

Executive Summary

The quinazoline scaffold is a privileged structure in modern drug discovery, forming the backbone of numerous FDA-approved targeted therapies. Specifically, 2-Bromo-6-chloroquinazoline (CAS 1379324-81-8) serves as a highly versatile chemical building block. The orthogonal reactivity of its functional groups—where the 2-bromo position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, and the 6-chloro group provides critical lipophilic contacts—enables the late-stage diversification of highly potent kinase and deubiquitinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to dissect the specific mechanisms of action of 6-chloroquinazoline derivatives, moving beyond structural chemistry into the causal biological pathways they modulate, supported by self-validating experimental protocols.

Mechanism I: EGFR Tyrosine Kinase Inhibition (Oncology)

The Causal Rationale

The most prominent application of 6-chloroquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase heavily implicated in non-small-cell lung cancer (NSCLC). The 6-chloro substituent is not arbitrary; it is precisely sized and polarized to project deeply into the hydrophobic pocket adjacent to the ATP-binding cleft (near the hinge region residue Met793) of the EGFR kinase domain [1].

When derivatives are functionalized at the C4 or C2 positions with anilino or piperazine groups, they act as potent ATP-competitive inhibitors. Advanced derivatives have been engineered to irreversibly bind to the Cys797 residue, overcoming the acquired resistance caused by the T790M "gatekeeper" mutation, which otherwise increases the receptor's affinity for ATP and blocks first-generation inhibitors [2].

EGFR signaling cascade inhibited by 6-chloroquinazoline derivatives.

Mechanism II: Autophagy Modulation via USP10/USP13

The Causal Rationale

Beyond kinase inhibition, 6-chloroquinazoline derivatives have emerged as potent modulators of cellular autophagy. A prime example is Spautin-1 (Specific and Potent Autophagy Inhibitor-1), derived from the 6-chloroquinazoline precursor MBCQ[3].

Unlike direct lipid kinase inhibitors, Spautin-1 operates via a highly specific upstream mechanism. It inhibits the ubiquitin-specific peptidases USP10 and USP13 . Normally, these enzymes deubiquitinate and stabilize Beclin-1, a core component of the Vps34 PI3K complex required for autophagosome formation. By inhibiting USP10/13, 6-chloroquinazoline derivatives force the hyper-ubiquitination and subsequent proteasomal degradation of the Beclin-1/Vps34 complex, effectively starving cancer cells that rely on autophagy for survival in nutrient-deprived tumor microenvironments [4].

Spautin-1 mechanism: USP10/13 inhibition leads to Beclin-1 degradation.

Mechanism III: PAK4 Inhibition and Metastasis Suppression

The Causal Rationale

The p21-activated kinase 4 (PAK4) is a Group II PAK overexpressed in metastatic cancers. Utilizing structure-based drug design, researchers have leveraged the 6-chloroquinazoline scaffold to achieve remarkable selectivity for PAK4 over Group I PAKs (like PAK1) [5]. The 6-chloro group perfectly occupies a distinct sub-pocket in the PAK4 ATP-binding cleft that is sterically restricted in PAK1 due to differing DFG-motif conformations. This precise spatial occupancy translates to potent suppression of tumor cell migration and invasion.

Quantitative Data Summary: Kinase Selectivity

The table below summarizes the structure-activity relationship (SAR) data demonstrating how 6-chloroquinazoline derivatives achieve high target selectivity [5].

| Compound / Scaffold | Target Kinase | IC50 / Ki (μM) | Off-Target (PAK1) Ki (μM) | Selectivity Fold |

| 6-Chloroquinazoline-2,4-diamine (CZh226) | PAK4 | 0.016 | 5.53 | ~346x |

| Early Lead 10a | PAK4 | 0.710 | > 10.0 | > 14x |

| Cyclopropyl Analog 25 | PAK4 | 0.016 | 2.750 | ~172x |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the biological evaluation of these derivatives must rely on robust, reproducible assays. Below are the step-by-step methodologies for validating the mechanisms discussed above.

Protocol A: TR-FRET Kinase Assay (EGFR / PAK4 Validation)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive kinase inhibitors due to its low background noise and high sensitivity [6].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute the recombinant kinase (e.g., EGFR L858R) to the pre-determined EC₈₀ concentration.

-

Compound Incubation: In a low-volume 384-well plate, add 2.5 µL of the 6-chloroquinazoline derivative (serially diluted in DMSO/buffer) to 2.5 µL of the kinase solution. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

-

Reaction Initiation: Add 5 µL of a solution containing ATP (at its Kₘ,ₐₚₚ) and a biotinylated peptide substrate. Causality note: Running the assay at the ATP Kₘ ensures the assay is sensitive to competitive inhibitors.

-

Reaction Quenching & Detection: After 60 minutes, add 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

Self-Validating Step: The addition of EDTA is critical; it chelates the Mg²⁺ cofactor required for kinase activity, instantly quenching the reaction to prevent signal drift during the measurement phase.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 665 nm and 620 nm). Calculate the IC₅₀ using the 665/620 nm emission ratio.

Protocol B: Autophagy Flux Assay (Spautin-1 Validation)

To validate the inhibition of autophagy by USP10/13 modulators, a dynamic flux assay is required rather than a static snapshot of autophagosomes.

Step-by-Step Methodology:

-

Cell Line Preparation: Culture cancer cells (e.g., HCT116) stably expressing a tandem mRFP-GFP-LC3 reporter.

-

Nutrient Deprivation: Wash cells with PBS and transfer them to an amino acid/serum-free medium (e.g., EBSS) to strongly induce baseline autophagy.

-

Compound Treatment: Treat the cells with the 6-chloroquinazoline derivative (e.g., Spautin-1 at 10 µM) for 4 hours.

-

Flux Control Addition: In a parallel control group, add Bafilomycin A1 (100 nM) 2 hours prior to analysis.

-

Self-Validating Step: Bafilomycin A1 blocks autophagosome-lysosome fusion. Comparing the compound-treated group to the Bafilomycin group differentiates true upstream autophagy inhibition (which Spautin-1 causes) from a downstream blockade of lysosomal clearance.

-

-

Imaging & Quantification: Analyze cells via confocal microscopy. A reduction in both yellow puncta (autophagosomes) and red puncta (autolysosomes) confirms that the derivative successfully inhibited the early stages of autophagy via Beclin-1 degradation.

References

-

Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors National Center for Biotechnology Information (NCBI) / PMC[Link]

-

Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

-

USP13: Multiple Functions and Target Inhibition Frontiers in Oncology[Link]

-

Emerging Role of Autophagy in the Development and Progression of Oral Squamous Cell Carcinoma MDPI[Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Thermodynamic Characterization of 2-Bromo-6-chloroquinazoline and its Synthetic Intermediates: A Methodological Framework for Drug Development

An In-Depth Technical Guide:

Abstract

In pharmaceutical process chemistry and drug development, a comprehensive understanding of the thermodynamic properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely academic—it is a cornerstone of safety, scalability, and success. This guide provides a detailed methodological framework for the thermodynamic characterization of 2-bromo-6-chloroquinazoline, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the critical experimental techniques and computational approaches required to build a robust thermodynamic profile, focusing not just on the "how" but the "why" behind each procedural choice. This document is intended for researchers, chemists, and drug development professionals dedicated to building quality and predictability into their chemical processes from the ground up.

The Imperative of Thermodynamics in Pharmaceutical Development

The journey from a promising molecular scaffold to a viable drug candidate is paved with physical and chemical challenges. Thermodynamic parameters—namely enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—govern the spontaneity, energy requirements, and equilibrium position of chemical reactions and physical transformations.[1][2] For an intermediate like 2-bromo-6-chloroquinazoline, this data is critical for:

-

Process Safety and Scalability: Understanding the heat evolved during a reaction (exothermicity) is paramount for designing safe and controllable large-scale syntheses.

-

Yield Optimization: Knowledge of reaction equilibria allows chemists to optimize conditions to favor product formation.

-

Stability and Shelf-Life: The thermal stability of the final compound and its intermediates dictates storage conditions and formulation strategies.[3]

-

Polymorph and Purity Control: Characterizing phase transitions like melting and crystallization is essential for controlling the solid-state form of the drug substance, which directly impacts bioavailability.

-

Rational Drug Design: In lead optimization, thermodynamic signatures of ligand-target binding help guide the design of molecules with higher affinity and selectivity.[[“]][5]

This guide will use 2-bromo-6-chloroquinazoline as a case study to detail the generation of this critical data.

Plausible Synthetic Route and Key Intermediates

To analyze the thermodynamics of a process, we must first define the process itself. Quinazolines are commonly synthesized from anthranilic acid derivatives.[6][7] A plausible and common synthetic pathway to 2-bromo-6-chloroquinazoline (3) would involve the following key intermediates, which will be the subjects of our proposed analysis:

-

5-Bromo-2-aminobenzoic acid (1): The substituted starting material.

-

6-Bromo-2(1H)-quinazolinone (2): A key cyclized intermediate.

-

2-Bromo-6-chloroquinazoline (3): The final target intermediate.

A key transformation is the conversion of the quinazolinone (2) to the final chloro-derivative (3), often achieved using a chlorinating agent like phosphorus oxychloride.[8] Understanding the thermodynamics of each step is crucial for process control.

Part 1: Solid-State Characterization - Thermal Stability and Phase Behavior

The physical properties of solid intermediates are as important as their chemical reactivity. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for this characterization.[9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting, crystallization, and glass transitions.[11][12]

Causality Behind Experimental Choices: We use DSC to obtain the melting point (Tₘ) and enthalpy of fusion (ΔH_fus). A sharp melting peak at a specific temperature is a strong indicator of high purity. The presence of multiple peaks or broad transitions can suggest impurities or the existence of different polymorphic forms, which can have significant implications for solubility and stability.[13]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy and trustworthiness of the measurements.

-

Sample Preparation: Accurately weigh 2-4 mg of the sample (e.g., 6-Bromo-2(1H)-quinazolinone) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

-

Temperature Program: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, over a relevant temperature range (e.g., from 25 °C to 300 °C).[13]

-

Data Analysis: The resulting thermogram will show heat flow versus temperature.

-

Melting Point (Tₘ): Determined as the onset or peak of the endothermic melting event.

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak.

-

Glass Transition (T₉): Observed as a step change in the baseline, indicating a transition from a glassy to a rubbery state in amorphous materials.[11]

-

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Reaction calorimetry gives us a direct measure of ΔH. While ΔS is more difficult to measure directly for reactions, the sign and magnitude of ΔG can be inferred. A highly exothermic reaction (large negative ΔH) is very likely to be spontaneous (negative ΔG), driving the process forward.

Conclusion

The thermodynamic characterization of pharmaceutical intermediates like 2-bromo-6-chloroquinazoline is a foundational activity in modern drug development. It transforms chemical synthesis from an art of observation into a science of prediction and control. By systematically applying techniques like DSC, TGA, and reaction calorimetry, and by augmenting this data with computational insights, development teams can ensure that their processes are safe, robust, and scalable. This integrated approach minimizes late-stage failures, ensures product quality, and ultimately accelerates the delivery of new medicines.

References

- Vertex AI Search. Enthalpy Changes in Solution | Calorimetry, Neutralisation & Displacement (A-Level).

- Emami, S. et al. (2024). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- Molecular Energetics Group. Reaction-Solution Calorimetry.

- Emami, S. et al. (2021). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. National Center for Biotechnology Information.

- International Journal of Pharmaceutical Research and Applications. (2021). Importance of Thermodynamics in Drug Designing.

- Save My Exams. (2025). Calorimetry Experiments | DP IB Chemistry Revision Notes 2023.

- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards | Request PDF.

- Oxford Learning Link. 2.8 Measurement of enthalpy changes - Calorimetry.

- Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons.

- Hiden Analytical. (2018). TGA | Pharmaceutical Products | Process Monitoring.

- Journal of Chemical Education. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications.

- Chemistry LibreTexts. (2023). Calorimetry and Reaction Enthalpy.

- Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals.

- Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering.

- Drug Discovery World. (2011). Thermodynamics and kinetics driving quality in drug discovery.

- Journal of the Brazilian Chemical Society. (n.d.). Estimating thermodynamic properties of organic compounds using a solvation model.

- PerkinElmer. Thermogravimetry Analysis (TGA).

- Expert Opinion on Drug Discovery. (2011). Thermodynamic Studies for Drug Design and Screening - PMC. National Center for Biotechnology Information.

- Wikipedia. Differential scanning calorimetry.

- NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA).

- EAG Laboratories. Differential Scanning Calorimetry | DSC.

- Benchchem. 2-Bromo-6-methylquinazoline.

- Consensus. What are the key applications of thermodynamic analysis in drug discovery?.

- arXiv. (2026). Thermodynamic Descriptors from Molecular Dynamics as Machine Learning Features for Extrapolable Property Prediction.

- Repository of the Academy's Library. The role of binding thermodynamics in medicinal chemistry optimizations.

- ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities | Request PDF.

- Molecules. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC. National Center for Biotechnology Information.

- PubMed. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.

- ResearchGate. (2022). Computational prediction of drug solubility in supercritical carbon dioxide: Thermodynamic and artificial intelligence modeling | Request PDF.

- MDPI. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules.

- SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

- MilliporeSigma. 6-Bromo-2-chloroquinazoline | Sigma-Aldrich.

- Nandwana, N. K. et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. National Center for Biotechnology Information.

- Unisa Institutional Repository. (n.d.). 2-Aryl-6,8-Dibromo-4-Chloroquinazoline as scaffold for the synthesis of Novel 2,6,8-Triaryl-4-(Phenylethynyl)Quinazolines with potential photophysical properties.

- ChemicalBook. (2026). 6-Bromo-2-chloroquinazoline | 882672-05-1.

- PubChem. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559. National Center for Biotechnology Information.

- Geskovski, N. et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate.

- NextSDS. 6-Bromo-2-chloroquinazoline — Chemical Substance Information.

- ResearchGate. (n.d.). Thermodynamic Properties of C 1 and C 2 Bromo Compounds and Radicals. A Relativistic ab Initio Study | Request PDF.

- Benchchem. Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies.

- Emami, L. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. National Center for Biotechnology Information.

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. consensus.app [consensus.app]

- 5. real.mtak.hu [real.mtak.hu]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. eag.com [eag.com]

Application Notes: 2-Bromo-6-chloroquinazoline as a Strategic Building Block in Modern Drug Discovery

Introduction: The Power of the Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its bicyclic structure, composed of a benzene ring fused to a pyrimidine ring, is a versatile framework that has been extensively explored, leading to drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] A significant number of FDA-approved kinase inhibitors, for example, incorporate the quinazoline framework, which often serves as a hinge-binding mimic of the purine ring of ATP.[7][8] This ability to target ATP-dependent enzymes has cemented the quinazoline scaffold's importance in oncology and beyond.[1][8]

Within this important class of molecules, 2-bromo-6-chloroquinazoline stands out as a particularly valuable and strategic building block for drug discovery professionals. Its utility stems from the differential reactivity of its two halogen substituents. The bromine atom at the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the C6 position.[9] This inherent reactivity difference enables chemists to perform selective and sequential functionalization, allowing for the controlled and predictable construction of complex molecular architectures. This note provides an in-depth guide to the properties, applications, and detailed protocols for leveraging 2-bromo-6-chloroquinazoline in synthetic workflows.

Compound Properties and Safety Data

A thorough understanding of a building block's physical and chemical properties is paramount for successful and safe experimental design.

Table 1: Physicochemical Properties of 2-Bromo-6-chloroquinazoline

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [10][11] |

| Molecular Weight | 243.49 g/mol | [10][11] |

| CAS Number | 882672-05-1 | [10] |

| Appearance | Solid | [11] |

| IUPAC Name | 6-bromo-2-chloroquinazoline | [10] |

| SMILES | C1=CC2=NC(=NC=C2C=C1Br)Cl | [10] |

Safety and Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. The following GHS hazard statements are associated with 2-bromo-6-chloroquinazoline:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Standard laboratory precautions should be taken:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 2-bromo-6-chloroquinazoline lies in its suitability for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming carbon-carbon and carbon-nitrogen bonds.[12][13]

Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds is the key to the strategic use of this building block. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the more robust C-Cl bond. This allows for a two-step, selective functionalization strategy.

Caption: Sequential functionalization workflow for 2-bromo-6-chloroquinazoline.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Scientific Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[13] In the context of drug discovery, this reaction is invaluable for introducing aryl or heteroaryl moieties. These groups can probe hydrophobic pockets in a target protein, establish critical π-π stacking interactions, or serve as vectors to improve solubility and other pharmacokinetic properties. The initial coupling will selectively occur at the C2-bromo position.

General Protocol for Selective Suzuki-Miyaura Coupling at the C2-Position

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-chloroquinazoline (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or PdCl₂(dppf) [2-5 mol%]), and a base (e.g., Na₂CO₃ or K₂CO₃ [2.0–3.0 eq.]).[14][15]

-

Solvent Addition: Add a degassed solvent mixture. Common systems include dioxane/water, DMF/water, or toluene/ethanol/water.[13][14] The total solvent volume should be sufficient to ensure solubility at the reaction temperature.

-

Reaction Execution: Heat the mixture with vigorous stirring. Temperatures typically range from 80 °C to 120 °C. Reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the 2-aryl-6-chloroquinazoline product.[14]

Table 2: Example Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | ~80 | [13] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 100 | High | [13] |

| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 90 | Good | [16] |

Buchwald-Hartwig Amination: Forging C-N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing carbon-nitrogen bonds.[12] This is a critical transformation in medicinal chemistry, as nitrogen-containing functional groups (amines, amides, heterocycles) are ubiquitous in pharmaceuticals. They often act as hydrogen bond donors or acceptors, engage in ionic interactions, and are key to modulating a compound's physicochemical properties, such as pKa and solubility. Selective amination at the C2-position is the first step, followed by functionalization at the C6-position if desired.

General Protocol for Selective Buchwald-Hartwig Amination at the C2-Position

-

Catalyst Pre-formation/Activation: In a dry, inert-atmosphere glovebox or Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃ [1-2 mol%]) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP [2-5 mol%]) to a reaction vessel.

-

Reagent Addition: Add 2-bromo-6-chloroquinazoline (1.0 eq.), the amine nucleophile (1.1–1.5 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS [1.5–2.5 eq.]).[17][18][19]

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Execution: Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution or water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired 2-amino-6-chloroquinazoline derivative.

Catalytic Cycle Visualization

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Strategic Application in Kinase Inhibitor Design

The 2-bromo-6-chloroquinazoline scaffold is exceptionally well-suited for the synthesis of kinase inhibitors.[8][16][20][21]

Hinge-Binding Region: The quinazoline nitrogen atoms (N1 and N3) are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, mimicking the interaction of adenine.[7]

Structure-Activity Relationship (SAR) Development:

-

C2-Position: Substituents introduced at the C2-position via Buchwald-Hartwig amination or other coupling reactions typically project into the solvent-exposed region. This position is ideal for introducing solubilizing groups or moieties that can provide additional interactions with the protein surface, thereby enhancing potency and selectivity.

-

C6-Position: The chloro group at the C6-position is not merely a synthetic handle for secondary functionalization. It is an electron-withdrawing group that can modulate the electronics of the quinazoline ring system. Furthermore, it can participate in favorable halogen bonding interactions within the active site and often improves the metabolic stability and overall pharmacokinetic profile of the inhibitor.[7][20] In compounds designed as PAK4 inhibitors, for instance, the 6-chloroquinazoline scaffold was crucial for activity.[20]

Case Study: Design of Multi-Tyrosine Kinase Inhibitors

Research has demonstrated the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as potent inhibitors of kinases like EGFR, HER2, and VEGFR-2.[16] The synthetic strategy often begins with a Suzuki coupling at the C2-position of a di-halogenated quinazoline to install a group like a pyridine ring. Subsequent nucleophilic aromatic substitution at the C4-position (not present in our starting material but a common modification) and eventual functionalization at the C6-position allows for extensive SAR exploration to optimize for potency against multiple targets.[16][22]

Conclusion

2-Bromo-6-chloroquinazoline is a high-value, versatile building block for drug discovery. Its key strength lies in the orthogonal reactivity of its two halogen atoms, which permits a reliable and strategic approach to the synthesis of complex, polysubstituted quinazolines. By employing well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can efficiently generate diverse libraries of compounds for screening and optimization. Its proven applicability in the design of potent kinase inhibitors underscores its continued importance in the development of next-generation therapeutics.

References

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. Available at: [Link]

-

Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. CABI Digital Library. Available at: [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Available at: [Link]

-

Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011–2016). Taylor & Francis Online. Available at: [Link]

-

RJPT - Quinazolinone - A Biologically Active Scaffold. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

-

Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. Available at: [Link]

-

Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

-

Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

-

Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

-

(PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. SpringerLink. Available at: [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. Available at: [Link]

-

6-Bromo-2-chloroquinazoline | C8H4BrClN2. PubChem. Available at: [Link]

-

Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. PubMed. Available at: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. Available at: [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]

Sources

- 1. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... | Oncotarget [oncotarget.com]

- 9. 2-Bromo-6-chloro-4-methylquinoline | 18004-64-3 | Benchchem [benchchem.com]

- 10. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Bromo-2-chloroquinazoline | Sigma-Aldrich [sigmaaldrich.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Preparation of 2-Bromo-6-chloroquinazoline from 6-Chloroquinazolin-2-one

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Utility